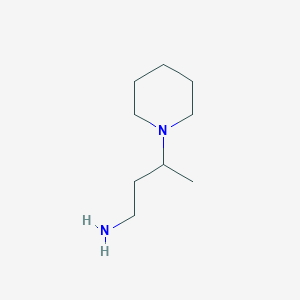

3-(Piperidin-1-yl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(5-6-10)11-7-3-2-4-8-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALHJUKRXXWMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619529 | |

| Record name | 3-(Piperidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32813-36-8 | |

| Record name | 3-(Piperidin-1-yl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-1-yl)butan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Piperidin-1-yl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-(piperidin-1-yl)butan-1-amine, a valuable heterocyclic amine with significant potential in medicinal chemistry. The document details the primary synthetic strategies, including the alkylation of piperidine and reductive amination approaches, with a focus on the synthesis of the chiral precursor (R)-3-aminobutanol. This guide offers an in-depth analysis of the reaction mechanisms, experimental choices, and detailed protocols, supported by data tables and visual diagrams to facilitate understanding and replication. The content is curated for researchers and professionals in drug development, providing a solid foundation for the synthesis and further exploration of this important compound and its derivatives.

Introduction: The Significance of Piperidine Moieties in Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for constructing complex molecular architectures that can effectively interact with biological targets.[1] The pharmacological applications of piperidine derivatives are extensive, spanning therapeutic areas such as oncology, infectious diseases, and neurology.[3]

3-(Piperidin-1-yl)butan-1-amine, in particular, has emerged as a compound of interest in drug discovery. Notably, it is a key structural component in a series of compounds identified as CCR5 antagonists, which play a crucial role in inhibiting the entry of R5 strains of HIV-1 into human cells.[4] The synthesis of this and related compounds is therefore of significant interest to medicinal chemists and drug development professionals. This guide aims to provide a detailed and practical overview of the most relevant and efficient synthetic routes to 3-(piperidin-1-yl)butan-1-amine.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of 3-(piperidin-1-yl)butan-1-amine reveals two primary and logical disconnection approaches, which form the basis of the main synthetic strategies discussed in this guide:

Figure 1: Retrosynthetic analysis of 3-(Piperidin-1-yl)butan-1-amine.

The two principal strategies for the synthesis of 3-(piperidin-1-yl)butan-1-amine are:

-

Strategy A: N-Alkylation of Piperidine. This approach involves the reaction of piperidine with a suitable butan-1-amine derivative functionalized with a leaving group at the 3-position.

-

Strategy B: Reductive Amination. This strategy entails the reaction of a ketone precursor with an amine, followed by reduction of the resulting imine or enamine intermediate.

This guide will delve into the practical execution of these strategies, with a particular emphasis on the synthesis of chiral intermediates, which are often crucial for achieving the desired biological activity.

Synthesis of the Key Precursor: (R)-3-Aminobutanol

For the synthesis of enantiomerically pure (R)-3-(piperidin-1-yl)butan-1-amine, the preparation of the chiral precursor, (R)-3-aminobutanol, is a critical first step. Several methods have been reported for the synthesis of this valuable intermediate.

From (R)-3-Aminobutyric Acid

A reliable route to (R)-3-aminobutanol starts from the readily available and relatively inexpensive (R)-3-aminobutyric acid. This multi-step synthesis involves esterification, amino group protection, reduction of the ester, and subsequent deprotection.

Figure 2: Synthesis of (R)-3-Aminobutanol from (R)-3-Aminobutyric Acid.

This method offers good control over stereochemistry and results in high-purity (R)-3-aminobutanol.[5]

Via Reductive Amination of a Chiral Precursor

An alternative approach involves the reductive amination of butanone alcohol with a chiral amine, such as (R)-1-methylbenzylamine, followed by resolution and debenzylation.[3]

Experimental Protocol: Synthesis of (R)-3-Aminobutanol from Butanone Alcohol [3]

-

Ammoniation Reduction: In a reaction kettle, add (R)-1-methylbenzylamine (121g), ethanol (1184g), butanone alcohol (105.6g), and a Pd/C catalyst (12.1g, 5%).

-

Replace the atmosphere with nitrogen and then hydrogen.

-

Pressurize the reactor to 4 MPa and heat to 50°C for 12 hours.

-

Monitor the reaction for the completion of the starting material by GC analysis.

-

After completion, filter the Pd/C catalyst and rinse the filter cake with ethanol.

-

Combine the reaction liquid and washing liquid, and recover the ethanol by rectification under normal pressure to obtain a crude mixture.

-

Resolution: The resulting mixture of (R,R)-3-(1'-methylbenzylamine)-butanol and (R,S)-3-(1'-methylbenzylamine)-butanol is then resolved using an acidic chiral resolving agent.

-

Debenzylation: The resolved (R,R)-3-(1'-methylbenzylamine)-butanol is subjected to a debenzylation reduction reaction to yield (R)-3-aminobutanol.

This method can produce (R)-3-aminobutanol with high purity and enantiomeric excess.[3]

Primary Synthetic Pathway: N-Alkylation of Piperidine

The most direct route to 3-(piperidin-1-yl)butan-1-amine involves the nucleophilic substitution of a suitable 3-substituted butan-1-amine derivative with piperidine. This requires the initial conversion of the hydroxyl group of 3-aminobutanol into a good leaving group, such as a tosylate or a halide.

Figure 3: N-Alkylation of Piperidine Pathway.

Rationale for Experimental Choices:

-

N-Protection: The primary amine of 3-aminobutanol must be protected to prevent self-alkylation and other side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under the conditions of tosylation and subsequent alkylation, and its ease of removal under acidic conditions.

-

Tosylation: Conversion of the secondary alcohol to a tosylate is a classic method for creating an excellent leaving group for the subsequent SN2 reaction with piperidine.

-

Alkylation Conditions: The reaction of the tosylated intermediate with piperidine is typically carried out in the presence of a base to neutralize the tosyl acid formed during the reaction. A non-nucleophilic base like potassium carbonate is often employed. The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile being common.

Detailed Experimental Protocol (Hypothetical, based on standard procedures):

-

N-Boc Protection of 3-Aminobutanol:

-

Dissolve 3-aminobutanol in a suitable solvent such as dichloromethane.

-

Add a base, such as triethylamine.

-

Slowly add di-tert-butyl dicarbonate (Boc)₂O at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction to isolate the N-Boc protected 3-aminobutanol.

-

-

Tosylation of N-Boc-3-aminobutanol:

-

Dissolve the N-Boc protected alcohol in pyridine or dichloromethane.

-

Cool the solution to 0°C and slowly add p-toluenesulfonyl chloride (TsCl).

-

Stir the reaction at 0°C and then allow it to warm to room temperature overnight.

-

Work up the reaction to isolate the tosylated product.

-

-

Alkylation with Piperidine:

-

Dissolve the tosylated intermediate in a solvent such as DMF.

-

Add piperidine and a base such as potassium carbonate.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80°C) and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

Extract the product with an organic solvent and purify by column chromatography.

-

-

Deprotection:

-

Dissolve the N-Boc protected product in a suitable solvent like dichloromethane.

-

Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture and extract the final product, 3-(piperidin-1-yl)butan-1-amine.

-

| Step | Reagents & Conditions | Typical Yield | Reference |

| N-Protection | (Boc)₂O, Et₃N, DCM, 0°C to rt | >95% | General Procedure |

| Tosylation | TsCl, Pyridine, 0°C to rt | 80-90% | General Procedure |

| Alkylation | Piperidine, K₂CO₃, DMF, 80°C | 60-80% | General Procedure |

| Deprotection | TFA, DCM, rt | >90% | General Procedure |

Table 1: Summary of a potential N-alkylation synthesis pathway with estimated yields.

Alternative Synthetic Pathway: Reductive Amination

Reductive amination offers a convergent and often high-yielding alternative for the synthesis of amines.[1] For 3-(piperidin-1-yl)butan-1-amine, a plausible reductive amination strategy would involve the reaction of 4-(piperidin-1-yl)butan-2-one with an ammonia source in the presence of a reducing agent.

Figure 4: Reductive Amination Pathway.

Rationale for Experimental Choices:

-

Ketone Synthesis: The key intermediate, 4-(piperidin-1-yl)butan-2-one, can be synthesized from commercially available 4-hydroxy-2-butanone via alkylation with piperidine.

-

Reductive Amination Conditions: The reaction of the ketone with an ammonia source, such as ammonium acetate, forms an imine in situ. This imine is then reduced to the desired amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the imine over the ketone.

Detailed Experimental Protocol (Hypothetical, based on standard procedures):

-

Synthesis of 4-(Piperidin-1-yl)butan-2-one:

-

React 4-hydroxy-2-butanone with piperidine. This may require activation of the hydroxyl group as a better leaving group, similar to the alkylation strategy.

-

-

Reductive Amination:

-

Dissolve 4-(piperidin-1-yl)butan-2-one in a suitable solvent like methanol.

-

Add an ammonia source, such as ammonium acetate.

-

Add a reducing agent, such as sodium cyanoborohydride.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction to isolate and purify the final product.

-

| Step | Reagents & Conditions | Typical Yield | Reference |

| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt | 50-70% | General Procedure |

Table 2: Summary of a potential reductive amination synthesis pathway with estimated yields.

Characterization

The final product, 3-(piperidin-1-yl)butan-1-amine, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the piperidine ring protons, the butyl chain protons, and the primary amine protons. The ¹³C NMR spectrum would show the corresponding carbon signals.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the N-H stretch of the primary amine.

Conclusion and Future Perspectives

This technical guide has outlined two primary and viable synthetic pathways for the preparation of 3-(piperidin-1-yl)butan-1-amine. The N-alkylation of piperidine, following the synthesis of a suitable chiral precursor like (R)-3-aminobutanol, offers a robust and stereocontrolled route. The reductive amination pathway presents a convergent alternative that may be advantageous in certain contexts.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired stereochemistry of the final product, and the scale of the synthesis. The information provided in this guide, including the detailed discussions of reaction mechanisms and experimental considerations, should serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related piperidine derivatives for applications in drug discovery and development. Further optimization of the presented protocols could lead to even more efficient and scalable syntheses, facilitating the exploration of the therapeutic potential of this important class of molecules.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5), 518-523. [Link]

-

Liu, H., Huang, D., & Zhang, Y. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research, 550-553, 111-114. [Link]

- CN107805205A - Preparation method of (R)-3-amino butanol. (2018).

-

The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening of piperidine in piperidino-piperidine series. (n.d.). ResearchGate. [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(2), 283-303. [Link]

- CN110683960A - Synthesis method of (R) -3-aminobutanol. (2020).

- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine. (2015).

-

Ates, C., & Ates, Z. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal of Heterocyclic Chemistry, 53(4), 1123-1128. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Reductive Amination. (n.d.). Organic Chemistry Portal. [Link]

- CN107805218B - Method for preparing 4-Boc-aminopiperidine. (2020).

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2019). ResearchGate. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(Piperidin-1-yl)butan-1-amine

Abstract

This technical guide provides a comprehensive analysis and procedural walkthrough for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 3-(Piperidin-1-yl)butan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, offers a detailed experimental protocol for its acquisition, and discusses the key structural insights that can be derived. The guide emphasizes the causality behind experimental choices and grounds its claims in authoritative spectroscopic principles, ensuring a blend of practical utility and scientific rigor.

Introduction: The Structural Elucidation Challenge

3-(Piperidin-1-yl)butan-1-amine is a diamine featuring both a primary amine and a tertiary amine incorporated within a piperidine ring. This bifunctional nature makes it an interesting scaffold in medicinal chemistry and materials science. Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. The molecule's asymmetric center and multiple, distinct proton environments present a spectrum that is rich with information but requires careful and systematic interpretation. This guide will deconstruct the spectrum, providing a predictive framework and a robust experimental protocol to achieve high-quality, interpretable data.

Predicted ¹H NMR Spectral Analysis

The key to interpreting the spectrum of 3-(Piperidin-1-yl)butan-1-amine lies in breaking down the molecule into its constituent spin systems: the piperidine ring and the substituted butane chain. The following analysis is based on established chemical shift principles and coupling constant patterns, assuming a standard deuterated solvent such as chloroform-d (CDCl₃).[1][2]

Molecular Structure with Proton Assignments

To facilitate discussion, the protons are assigned labels as shown in the diagram below.

Caption: Molecular structure of 3-(Piperidin-1-yl)butan-1-amine with proton labeling.

Predicted Chemical Shifts, Multiplicity, and Integration

The electronic environment of each proton dictates its chemical shift. Protons on carbons adjacent to nitrogen atoms are deshielded and thus appear at a lower field (higher ppm).[2][3] The predicted spectral data are summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale for Assignment |

| NH₂ | 1.0 - 4.0 (Broad) | 2H | Broad Singlet (br s) | Labile protons with variable shift due to H-bonding and exchange.[3][4] |

| H-4 | ~0.9 - 1.1 | 3H | Doublet (d) | Methyl group coupled to a single proton (H-3). Typically in the upfield alkyl region. |

| H-4' | ~1.4 - 1.6 | 2H | Multiplet (m) | γ-protons of the piperidine ring, least deshielded within the ring system.[5] |

| H-3', H-5' | ~1.5 - 1.7 | 4H | Multiplet (m) | β-protons of the piperidine ring.[5] |

| H-2 | ~1.6 - 1.8 | 2H | Multiplet (m) | Methylene group coupled to H-1 and H-3, resulting in a complex pattern. |

| H-2', H-6' | ~2.3 - 2.6 | 4H | Multiplet (m) | α-protons of the piperidine ring, deshielded by the adjacent tertiary nitrogen.[6] |

| H-3 | ~2.5 - 2.8 | 1H | Multiplet (m) | Methine proton adjacent to nitrogen (C-N) and coupled to H-4 and H-2. |

| H-1 | ~2.7 - 2.9 | 2H | Triplet (t) | Methylene group adjacent to the primary amine (NH₂), deshielded by nitrogen and coupled to H-2.[3] |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[7][8] The multiplets for H-2, H-3, and the piperidine protons may overlap, potentially requiring 2D NMR techniques like COSY for unambiguous assignment.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Adherence to a meticulous protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure is a self-validating system, incorporating steps to ensure sample purity and confirmation of labile protons.

Materials and Equipment

-

3-(Piperidin-1-yl)butan-1-amine sample

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8% D)

-

Deuterium oxide (D₂O)

-

High-quality 5 mm NMR tubes and caps[9]

-

Glass Pasteur pipettes and bulbs

-

Small plug of glass wool or a syringe filter

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the amine sample directly into a clean, dry vial.

-

Rationale: This concentration is optimal for standard ¹H NMR experiments, providing a good signal-to-noise ratio without causing significant viscosity or aggregation issues.[10]

-

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A homogeneous solution is crucial for sharp NMR signals.[10]

-

Filtration: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Carefully pipette the sample solution through the glass wool into a clean NMR tube.

-

Rationale: This step removes any microscopic particulate matter, which can severely degrade magnetic field homogeneity and lead to broad, distorted peaks.[9]

-

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Workflow for NMR Data Acquisition

The following workflow outlines the process from sample preparation to final data analysis.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. compoundchem.com [compoundchem.com]

- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 10. organomation.com [organomation.com]

- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-(Piperidin-1-yl)butan-1-amine

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-(Piperidin-1-yl)butan-1-amine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation. This document delves into the theoretical principles governing the chemical shifts of this molecule, offers predicted values based on established spectroscopic data, and outlines a practical protocol for acquiring an experimental spectrum.

Introduction to ¹³C NMR Spectroscopy in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1][2][3] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line.[4] This simplifies spectral interpretation, as the number of signals directly corresponds to the number of chemically non-equivalent carbon atoms.[1][5]

The position of a signal in a ¹³C NMR spectrum, known as the chemical shift (δ), is paramount for structural elucidation.[6] Measured in parts per million (ppm), the chemical shift is influenced by the electronic environment of the carbon nucleus.[2][6][7] Key factors affecting the chemical shift include:

-

Hybridization: The hybridization state of the carbon atom (sp³, sp², sp) significantly impacts its chemical shift, with sp² and sp carbons generally appearing at higher chemical shifts (downfield) than sp³ carbons.[3][6]

-

Electronegativity of Attached Atoms: Electronegative atoms, such as nitrogen and oxygen, withdraw electron density from adjacent carbon atoms. This "deshielding" effect causes the carbon signal to shift downfield to a higher ppm value.[2] The magnitude of this effect diminishes with increasing distance from the electronegative atom.[2]

-

Steric and Anisotropic Effects: The spatial arrangement of atoms and the presence of π-systems can also influence the local magnetic field and, consequently, the chemical shift.[6][7]

For 3-(Piperidin-1-yl)butan-1-amine, a molecule containing two amine functionalities and a flexible aliphatic chain, ¹³C NMR spectroscopy is an indispensable tool for confirming its structure and assigning the resonances of each carbon atom.

Structural Features of 3-(Piperidin-1-yl)butan-1-amine

To predict the ¹³C NMR spectrum, it is essential to first analyze the molecular structure and identify the unique carbon environments.

Caption: Molecular structure of 3-(Piperidin-1-yl)butan-1-amine with carbon numbering.

The molecule possesses nine distinct carbon atoms:

-

Butan-1-amine chain: C1, C2, C3, and C4.

-

Piperidine ring: C5, C6, C7, and C8. Note that due to the symmetry of the piperidine ring itself, the two carbons adjacent to the nitrogen (C5 and the equivalent carbon on the other side) and the two carbons beta to the nitrogen (C6 and its equivalent) would be equivalent in unsubstituted piperidine. However, the attachment to the chiral center C3 in the butan-1-amine chain may induce some non-equivalence. For this initial analysis, we will consider them as potentially distinct. The carbon at the para position to the nitrogen (C7) is unique.

Predicted ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts is based on established empirical data for similar structural motifs. We will analyze the expected chemical shift ranges for the carbons in both the butan-1-amine chain and the piperidine ring.

Butan-1-amine Moiety

-

C1: This carbon is directly attached to the primary amine group (-NH₂). The nitrogen atom is electronegative and will deshield C1. Carbons attached to nitrogen in aliphatic amines typically appear in the range of 30-60 ppm.[8]

-

C2: This methylene carbon is adjacent to both the C1-NH₂ group and the chiral center C3. Its chemical shift will be influenced by both, but to a lesser extent than C1 is by the nitrogen. It is expected to be in a typical alkane region, likely around 20-40 ppm.

-

C3: This methine carbon is a key structural feature, being a chiral center and directly bonded to the nitrogen of the piperidine ring. The deshielding effect of the nitrogen will cause a significant downfield shift. Carbons alpha to a tertiary amine nitrogen typically resonate in the 50-70 ppm range.[9]

-

C4: This terminal methyl group is the furthest from the electronegative nitrogen atoms and is expected to be the most shielded carbon in the butan-1-amine chain, resonating at a low chemical shift, likely in the 10-25 ppm range.

Piperidine Moiety

The chemical shifts of the piperidine ring carbons are influenced by the N-alkylation.[10]

-

C5 & C8 (α-carbons): These carbons are directly attached to the tertiary nitrogen atom. Similar to C3, they will be significantly deshielded and are expected to appear in the 50-65 ppm range.

-

C6 & C7 (β and γ-carbons): The chemical shifts for the β and γ carbons of piperidine are generally found further upfield. For piperidine itself, the β-carbons appear around 26 ppm and the γ-carbon around 24 ppm. N-substitution can cause slight shifts.

Summary of Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 3-(Piperidin-1-yl)butan-1-amine.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | 40 - 50 | α to primary amine |

| C2 | 30 - 40 | β to primary amine, β to tertiary amine |

| C3 | 55 - 65 | α to tertiary amine (piperidine N) |

| C4 | 15 - 25 | γ to tertiary amine, shielded methyl group |

| C5, C8 | 50 - 60 | α to tertiary amine in the piperidine ring |

| C6 | 25 - 35 | β to tertiary amine in the piperidine ring |

| C7 | 23 - 30 | γ to tertiary amine in the piperidine ring |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To obtain a high-quality ¹³C NMR spectrum of 3-(Piperidin-1-yl)butan-1-amine, a standardized experimental procedure should be followed.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Chloroform-d (CDCl₃) is a common first choice.[11] If solubility is an issue, other solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[11]

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the sample in 0.5-0.7 mL of deuterated solvent is recommended.[12] Higher concentrations can improve the signal-to-noise ratio but may also lead to line broadening due to increased viscosity.[11]

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12] Most deuterated solvents contain a small amount of TMS.

NMR Instrument Parameters

The following is a representative set of acquisition parameters for a ¹³C NMR experiment on a 400 MHz spectrometer.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 100 MHz for ¹³C | Standard operating frequency for a 400 MHz ¹H spectrometer.[3] |

| Pulse Program | zgpg30 | Standard 30° pulse with proton decoupling. |

| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for longitudinal relaxation of the carbon nuclei, important for quantitative measurements. |

| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a large number of scans is needed to achieve a good signal-to-noise ratio.[3] |

| Spectral Width (SW) | 200-250 ppm | Encompasses the typical chemical shift range for organic molecules.[4] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.[14] For CDCl₃, the residual peak is at 77.16 ppm.[14]

Caption: Experimental workflow for acquiring a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of 3-(Piperidin-1-yl)butan-1-amine is predicted to show nine distinct signals corresponding to the unique carbon atoms in the molecule. The chemical shifts are primarily influenced by the deshielding effects of the primary and tertiary amine groups. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret the ¹³C NMR spectrum, providing definitive structural confirmation of the compound. This in-depth understanding is crucial for quality control in synthesis and for further studies in drug development and medicinal chemistry.

References

-

Studylib. (n.d.). Carbon-13 NMR Spectroscopy: Principles and Applications. Retrieved from [Link]

- Olejniczak, S., & Rozwadowski, Z. (2018).

-

Fiveable. (n.d.). 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry. Retrieved from [Link]

-

University of Bern. (n.d.). NMR sample preparation. Retrieved from [Link]

- Li, H., et al. (2019).

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

-

University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

University of Cambridge. (n.d.). Applications of 13C NMR. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Retrieved from [Link]

-

Filo. (2025, June 22). Explain about chemical shift and factors affecting chemical shift in 13C NMR spectroscopy. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Butanamine, 4-methoxy- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Eggert, H., & Djerassi, C. (1973). Carbon-13 nuclear magnetic resonance spectra of acyclic aliphatic amines. Journal of the American Chemical Society, 95(11), 3710-3718.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

Scribd. (n.d.). Factors Influencing Chemical Shifts in NMR. Retrieved from [Link]

- Case, D. A. (2002). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Accounts of Chemical Research, 35(12), 1045-1053.

-

NOBLE CHEMISTRY. (2024, June 3). 13C NMR Spectroscopy: 13C Chemical Shifts, factors affecting 13C Chemical Shifts. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Predicting C-13 NMR spectra by DFT calculations. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 4. 13C Applications [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Explain about chemical shift and factors affecting chemical shift in 13C .. [askfilo.com]

- 7. scribd.com [scribd.com]

- 8. Video: NMR Spectroscopy Of Amines [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. sites.uclouvain.be [sites.uclouvain.be]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. rsc.org [rsc.org]

Mass spectrometry fragmentation of 3-(Piperidin-1-yl)butan-1-amine

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 3-(Piperidin-1-yl)butan-1-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 3-(Piperidin-1-yl)butan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principal fragmentation pathways under common ionization techniques, primarily Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these fragmentation patterns, analysts can achieve confident structural identification and characterization of this and structurally related molecules. The guide further details validated experimental protocols for sample preparation and analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring robust and reproducible results.

Introduction: The Structural Landscape of 3-(Piperidin-1-yl)butan-1-amine

3-(Piperidin-1-yl)butan-1-amine is a diamine featuring two key functional groups that dictate its behavior in a mass spectrometer: a saturated heterocyclic tertiary amine (piperidine) and a primary aliphatic amine. The piperidine moiety is a prevalent scaffold in numerous pharmaceutical compounds, making the study of its fragmentation patterns crucial for drug discovery and metabolomics.[1] The molecule's structure, with two nitrogen atoms, predicts a molecular ion with an even mass-to-charge ratio (m/z), which is an exception to the general nitrogen rule that applies to compounds with an odd number of nitrogens.[2]

The primary analytical challenge is to predict and interpret the cleavages that occur upon ionization. The presence of two nitrogen atoms provides multiple potential sites for charge localization, which subsequently directs the fragmentation cascades. This guide will explore these pathways in detail.

Theoretical Fragmentation Pathways

The fragmentation of 3-(Piperidin-1-yl)butan-1-amine is dominated by cleavage events initiated at the nitrogen atoms. The specific ions observed depend heavily on the ionization technique employed. Hard ionization techniques like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation, while soft ionization methods like Electrospray Ionization (ESI) typically produce a protonated molecular ion that can be selectively fragmented in a tandem mass spectrometer (MS/MS).[3][4]

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy (typically 70 eV) leads to the ejection of an electron, forming a radical cation [M]+•.[5] This molecular ion is often unstable and undergoes rapid fragmentation.[6] For aliphatic amines, the predominant fragmentation mode is α-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom, which results in a stable, resonance-stabilized iminium ion.[7][8][9]

Key Predicted EI Fragments:

-

α-Cleavage at the Piperidine Nitrogen: The most significant fragmentation is expected to be the cleavage of the C-C bond connecting the piperidine ring to the butanamine side chain. The loss of the largest alkyl radical is favored.[8] This pathway leads to the formation of a highly stable piperidinyl-iminium cation at m/z 126 .

-

α-Cleavage at the Primary Amine Nitrogen: Cleavage of the C1-C2 bond of the butanamine chain results in the characteristic primary iminium ion CH₂=NH₂⁺ at m/z 30 .[7][10] This is a diagnostic ion for primary amines.

-

Piperidine Ring Fission: The piperidine ring itself can undergo cleavage, leading to a series of acyclic fragment ions.[1] This complex process can result in various smaller charged species.

-

Loss of a Hydrogen Radical: A peak corresponding to [M-1] is also common for amines, resulting from the loss of a hydrogen atom from the carbon alpha to a nitrogen.[11]

The following diagram illustrates the principal α-cleavage pathways under EI.

Caption: Predicted major EI fragmentation pathways.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that produces protonated molecules, [M+H]⁺, with minimal initial fragmentation.[12] For 3-(Piperidin-1-yl)butan-1-amine, with its two basic nitrogen atoms, a strong signal for the precursor ion at m/z 159 is expected in positive ion mode.[1] Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer.

Key Predicted ESI-MS/MS Fragments:

The fragmentation of the [M+H]⁺ ion is often initiated at the site of protonation.

-

Neutral Loss of Ammonia: A common pathway for protonated primary amines is the neutral loss of ammonia (NH₃, 17 Da). This would produce a fragment ion at m/z 142 .

-

Cleavage leading to Piperidinyl Fragments: Similar to EI, cleavage of the C-C bond adjacent to the piperidine nitrogen is highly probable. This can lead to the formation of the charged piperidinyl fragment at m/z 126 or the related fragment from the loss of the neutral butanamine chain.

-

Formation of the Butanamine Cation: Cleavage can also result in the formation of the protonated butanamine side chain fragment, although the charge is more likely to be retained by the more substituted piperidine fragment.

The diagram below outlines a probable fragmentation cascade for the protonated molecule in an MS/MS experiment.

Caption: Probable ESI-MS/MS fragmentation pathways.

Experimental Protocol: LC-MS/MS Analysis

Achieving high-quality, interpretable mass spectra requires a meticulously planned experimental workflow, from sample preparation to data acquisition.[13] This protocol is designed to be a self-validating system for the analysis of 3-(Piperidin-1-yl)butan-1-amine.

Sample Preparation

The goal of sample preparation is to isolate the analyte from matrix components that can interfere with ionization and detection, a phenomenon known as the matrix effect.[14] Proper preparation enhances sensitivity and reproducibility.[13]

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of 3-(Piperidin-1-yl)butan-1-amine standard and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of methanol:water to create a working solution with a final concentration of approximately 10 µg/mL.[15]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[15]

-

Blank Samples: Prepare blank samples using the same solvent as the working solution (50:50 methanol:water). These should be run before and after the analyte to check for carryover.[15]

Liquid Chromatography and Mass Spectrometry Parameters

Coupling liquid chromatography (LC) with mass spectrometry (MS) provides an additional layer of separation, which is crucial for analyzing complex mixtures.[16]

Instrumentation Workflow Diagram:

Caption: Standard workflow for LC-MS/MS analysis.

Recommended Parameters:

The following table summarizes the recommended starting parameters for a robust LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for polar amine compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid modifier aids in the protonation of the analyte for positive mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for eluting the analyte from the reverse-phase column. |

| Flow Rate | 0.3 mL/min | A standard flow rate compatible with most ESI sources. |

| Injection Volume | 2 µL | A small volume minimizes potential column overloading. |

| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak symmetry. |

| MS System | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Amines are basic and readily accept a proton, making positive mode the ideal choice.[1] |

| Capillary Voltage | 3.5 kV | Optimal voltage for creating a stable electrospray. |

| Gas Temperature | 300 °C | Aids in the desolvation of droplets to release gas-phase ions.[3] |

| MS1 Scan Range | m/z 50-300 | To confirm the presence and isolation of the precursor ion ([M+H]⁺ at m/z 159). |

| MS2 Product Ion Scan | Precursor: m/z 159 | Selectively fragments the ion of interest to generate the product ion spectrum. |

| Collision Energy (CE) | Ramped (e.g., 10-40 eV) | Applying a range of collision energies ensures that both low-energy (e.g., neutral loss) and high-energy (e.g., bond cleavage) fragments are observed. |

Data Interpretation

-

Confirm the Precursor Ion: In the full scan (MS1) data, locate the peak corresponding to the protonated molecule at m/z 159.

-

Analyze the Product Ion Spectrum: Examine the MS/MS spectrum for the key fragment ions predicted in Section 2.2 (e.g., m/z 142, m/z 126).

-

Structural Confirmation: The presence of these specific product ions confirms the fragmentation pathways and, by extension, the structure of the parent molecule. The relative intensities of the fragment ions can provide further insight into the stability of the different fragments.

-

Library Matching: If available, compare the acquired experimental spectrum against a reference library spectrum for final confirmation.[17]

Conclusion

The mass spectrometric fragmentation of 3-(Piperidin-1-yl)butan-1-amine is a predictable process governed by the fundamental principles of amine chemistry, primarily the propensity for α-cleavage to form stable iminium ions. Under EI, characteristic fragments at m/z 126 and m/z 30 are expected to be dominant. In ESI-MS/MS, fragmentation of the [M+H]⁺ precursor at m/z 159 will likely yield product ions corresponding to the neutral loss of ammonia (m/z 142) and the stable piperidinyl fragment (m/z 126). By employing the detailed experimental protocols outlined in this guide, researchers can reliably generate high-quality data for the confident identification and structural elucidation of this and related compounds, supporting critical efforts in pharmaceutical research and development.

References

-

The Groove Chemistry. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]

-

Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

-

McCabe, M. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Chemistry at Emory. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, October 24). 2.3: Ionization Techniques. Retrieved from [Link]

-

Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]

-

Vieira, T. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

Hong, Y., Ye, Y., & Tang, H. (2025). Machine Learning in Small-Molecule Mass Spectrometry. Annual Review of Analytical Chemistry. Retrieved from [Link]

-

Velozo, E. S., et al. (2009). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Allumiqs. (n.d.). Small Molecule Analysis. Retrieved from [Link]

-

Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. PMC. Retrieved from [Link]

-

Krol, J. (2001). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

-

Unknown. (2013, February 7). Mass Spectrometry analysis of Small molecules. SlideShare. Retrieved from [Link]

-

Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]

-

Cook, G. L., & Spilker, D. A. (1965). High Resolution Mass Spectrum of Piperidine. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Mass Spectrometry Imaging of Small Molecules Methods and Protocols. Retrieved from [Link]

-

Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]

-

Lin, H. R., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: Mass Spectrometry of Amines [jove.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. future4200.com [future4200.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. biocompare.com [biocompare.com]

- 14. tecan.com [tecan.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. bioanalysis-zone.com [bioanalysis-zone.com]

- 17. Identification of small molecules using accurate mass MS/MS search - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Piperidin-1-yl)butan-1-amine: Properties, Synthesis, and Potential Applications

Introduction

3-(Piperidin-1-yl)butan-1-amine is a diamine compound featuring a piperidine ring linked to a butylamine chain. Its structure presents multiple sites for chemical modification, making it an intriguing building block in medicinal chemistry and materials science. The presence of both a primary and a tertiary amine group imparts a unique combination of basicity and nucleophilicity, suggesting a wide range of potential chemical transformations and biological activities. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a theoretical spectroscopic profile, potential synthetic routes, and prospective applications of this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

Precise experimental data for 3-(Piperidin-1-yl)butan-1-amine is not extensively available in public literature. However, based on its structure and data from analogous compounds, we can estimate its key physicochemical properties.

| Property | Value | Source/Method |

| CAS Number | 32813-36-8 | [1] |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Predicted Boiling Point | ~200-220 °C | Analogy to similar amines[2] |

| Predicted Melting Point | Not readily available | |

| Predicted Density | ~0.9 g/mL | Analogy to similar amines |

| Predicted Water Solubility | Miscible | Analogy to similar short-chain amines[3] |

| Predicted pKa (Conjugate Acid) | ~10-11 | Analogy to piperidine and butylamine |

| Predicted LogP | 1.0 | PubChemLite (predicted)[4] |

Note: Predicted values are based on the properties of structurally similar compounds and computational models. Experimental verification is recommended.

Spectroscopic Profile (Theoretical)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the butylamine chain.

-

Piperidine Ring Protons: Complex multiplets are expected between δ 1.4-1.6 ppm (for the C3, C4, and C5 methylene protons) and δ 2.3-2.5 ppm (for the C2 and C6 methylene protons adjacent to the nitrogen).

-

Butylamine Chain Protons:

-

A doublet for the methyl protons (C4) around δ 1.0 ppm.

-

A multiplet for the methine proton (C3) adjacent to the piperidine nitrogen around δ 2.5-2.8 ppm.

-

Multiplets for the methylene protons at C2 and C1.

-

A broad singlet for the primary amine protons (-NH₂) which can be exchanged with D₂O.

-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Piperidine Ring Carbons: Signals for the C2/C6, C3/C5, and C4 carbons are expected in the range of δ 25-55 ppm.[8]

-

Butylamine Chain Carbons:

-

A signal for the methyl carbon (C4) around δ 15-20 ppm.

-

Signals for the methylene carbons (C1 and C2) and the methine carbon (C3) in the range of δ 30-60 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic vibrations for the amine functional groups.[5]

-

N-H Stretch (Primary Amine): Two bands are expected in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[5]

-

C-H Stretch: Strong absorptions in the 2800-3000 cm⁻¹ region due to the C-H bonds of the alkyl groups.

-

N-H Bend (Primary Amine): A bending vibration is expected around 1600 cm⁻¹.[5]

-

C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region corresponding to the C-N stretching of both the primary and tertiary amines.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 156.

-

Fragmentation: Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of alkyl radicals adjacent to the nitrogen atoms. For 3-(Piperidin-1-yl)butan-1-amine, fragmentation would likely occur at the C-C bonds adjacent to both the primary and tertiary nitrogens, resulting in characteristic fragment ions. Predicted collision cross-section data for various adducts is available.[4]

Synthesis and Reactivity

Proposed Synthetic Route

A plausible synthetic route to 3-(Piperidin-1-yl)butan-1-amine could involve the reductive amination of a suitable keto-nitrile followed by reduction of the nitrile group.

Caption: Proposed synthesis of 3-(Piperidin-1-yl)butan-1-amine.

Experimental Protocol (Proposed):

-

Step 1: Synthesis of 3-(Piperidin-1-yl)but-2-enenitrile.

-

To a solution of 3-oxobutanenitrile (1.0 eq) in a suitable solvent such as toluene, add piperidine (1.1 eq).

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure to obtain the crude enamine.

-

-

Step 2: Reduction of the Enamine.

-

Dissolve the crude enamine in a protic solvent like methanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or GC-MS).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-(piperidin-1-yl)butanenitrile.

-

-

Step 3: Reduction of the Nitrile.

-

Carefully add the crude 3-(piperidin-1-yl)butanenitrile to a suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous diethyl ether or THF at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for several hours.

-

Cool the reaction mixture and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting solids and wash with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 3-(piperidin-1-yl)butan-1-amine.

-

Reactivity

The dual amine functionality of 3-(Piperidin-1-yl)butan-1-amine allows for a variety of chemical transformations.

Caption: General reactivity of the primary amine group.

The primary amine is expected to be more reactive towards electrophiles than the sterically hindered tertiary amine. Typical reactions include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

-

Salt Formation: Both amine groups can be protonated by acids to form ammonium salts.

Potential Applications in Drug Discovery

Piperidine and its derivatives are prevalent scaffolds in many pharmaceuticals.[9][10][11][12] The structural motifs present in 3-(Piperidin-1-yl)butan-1-amine suggest its potential as a precursor for various biologically active molecules.

-

CCR5 Antagonists: A series of 3-(piperidin-1-yl)butan-1-amine derivatives have been investigated as CCR5 inhibitors for blocking HIV-1 entry.[13]

-

Enzyme Inhibitors: The piperidine ring is a key component of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4), which are targets for anti-diabetic drugs.[12]

-

Central Nervous System (CNS) Agents: The lipophilic nature of the piperidine ring allows for potential blood-brain barrier penetration, making its derivatives candidates for CNS-acting drugs.

Safety and Handling

Specific toxicity data for 3-(Piperidin-1-yl)butan-1-amine is not available. However, based on the known hazards of piperidine and other aliphatic amines, the following precautions should be taken:[14][15][16]

-

Corrosive: Assumed to be corrosive to the skin and eyes. Causes severe burns.[14]

-

Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[14]

-

Flammability: May be a flammable liquid.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3-(Piperidin-1-yl)butan-1-amine is a compound with significant potential as a versatile building block in synthetic and medicinal chemistry. While a comprehensive experimental characterization is still lacking in publicly accessible literature, its predicted properties and the known reactivity of its functional groups provide a strong foundation for its exploration in various research and development endeavors. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2009). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine - A Useful Intermediate. Retrieved January 17, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 17, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved January 17, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). 3-(piperidin-1-yl)butan-1-amine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-Methyl-1-(2-piperidinophenyl)-1-butylamine, (S)-. Retrieved January 17, 2026, from [Link]

-

Beilstein Journals. (2018). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved January 17, 2026, from [Link]

-

CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2011). The discovery of 3-(piperidin-1-yl)butan-1-amine series by ring-opening of piperidine in piperidino-piperidine series. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 4-(Piperidin-1-yl)butan-1-amine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved January 17, 2026, from [Link]

-

Beijing Innochem Science & Technology Co., Ltd. (n.d.). 3-(Piperidin-1-yl)butan-1-amine. Retrieved January 17, 2026, from [Link]

-

Cenmed Enterprises. (n.d.). (S)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2012). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Retrieved January 17, 2026, from [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 17, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved January 17, 2026, from [Link]

-

California State University, Dominguez Hills. (n.d.). Infrared Spectroscopy. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Butylamine. Retrieved January 17, 2026, from [Link]

-

National Institutes of Health. (2007). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Retrieved January 17, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (R)-3-Methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine acetyl-L-glutamate. Retrieved January 17, 2026, from [Link]

-

Chemistry Stack Exchange. (2023). Solubility of amines. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2020). 15.12: Physical Properties of Amines. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 17, 2026, from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved January 17, 2026, from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 17, 2026, from [Link]

Sources

- 1. 3-(Piperidin-1-yl)butan-1-amine - CAS:32813-36-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. PubChemLite - 3-(piperidin-1-yl)butan-1-amine (C9H20N2) [pubchemlite.lcsb.uni.lu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijnrd.org [ijnrd.org]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. gustavus.edu [gustavus.edu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

A Retrosynthetic Approach to the Synthesis of 3-(Piperidin-1-yl)butan-1-amine

An In-Depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive retrosynthetic analysis and a proposed forward synthesis for the molecule 3-(Piperidin-1-yl)butan-1-amine. This compound contains key structural motifs, including a chiral center and two distinct amine functionalities, making its synthesis a valuable case study for professionals in medicinal chemistry and process development. By deconstructing the target molecule into simpler, commercially available precursors, we have designed a robust and logical synthetic pathway. The proposed route leverages a key strategic disconnection, identifying racemic 3-aminobutan-1-ol as a critical intermediate. The forward synthesis is designed around well-established, high-yielding reactions, including reductive amination, amine protection, hydroxyl group activation, nucleophilic substitution, and final deprotection. This document provides detailed protocols, mechanistic insights, and a framework for the efficient and scalable synthesis of 3-(Piperidin-1-yl)butan-1-amine.

The Principle of Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of modern organic synthesis, functioning as a problem-solving algorithm that deconstructs a complex target molecule into simpler, readily available starting materials. This process involves mentally breaking chemical bonds in the target molecule (a process known as "disconnection") and identifying the corresponding chemical reactions that could form these bonds in the forward direction. This logical framework allows chemists to devise multiple potential synthetic routes, which can then be evaluated based on factors such as efficiency, cost, stereocontrol, and scalability.

Analysis of the Target Molecule: 3-(Piperidin-1-yl)butan-1-amine

The target molecule, 3-(Piperidin-1-yl)butan-1-amine, presents several key structural features that must be addressed in any synthetic plan:

-

A Primary Amine (-NH₂): This group is nucleophilic and can undergo a variety of reactions. Its synthesis often involves the reduction of other nitrogen-containing functional groups or direct amination strategies.[1]

-

A Tertiary Amine (Piperidine Ring): The piperidine moiety is introduced via the formation of a C-N bond, typically through the alkylation of piperidine itself.[2][3]

-

A Chiral Center: The carbon at the 3-position is a stereocenter, meaning the synthesis must either be stereoselective or involve a resolution step to isolate the desired enantiomer.

-

A Flexible Butane Backbone: The four-carbon chain provides the scaffold upon which the functional groups are arranged.

A Strategic Retrosynthetic Pathway

Our analysis identifies the C3-N bond, which connects the piperidine ring to the butane backbone, as the most logical point for the primary disconnection. This disconnection is strategically advantageous as it simplifies the molecule into two readily accessible fragments: the nucleophile (piperidine) and a C4 electrophilic fragment.

Caption: Retrosynthetic analysis of 3-(Piperidin-1-yl)butan-1-amine.

This disconnection strategy leads to the identification of 3-aminobutan-1-ol as a key intermediate. This bifunctional molecule contains the necessary carbon backbone and both nitrogen and oxygen functionalities, albeit in a precursor state. The synthesis of 3-aminobutan-1-ol from 4-hydroxy-2-butanone via reductive amination is a well-documented and efficient transformation.[4]

Proposed Forward Synthesis Pathway

The forward synthesis is designed as a five-step sequence, commencing with commercially available starting materials. This pathway offers a logical progression, installing the necessary functional groups while managing reactivity through a protection-deprotection strategy.

Caption: Proposed five-step forward synthesis pathway.

Step-by-Step Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory-specific conditions and desired scale.

Step 1: Synthesis of Racemic 3-Aminobutan-1-ol

This step employs reductive amination, a robust method for forming C-N bonds from a carbonyl compound and an amine source.[1]

-

Protocol:

-

To a solution of 4-hydroxy-2-butanone (1.0 eq) in methanol, add ammonium acetate (2.5 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of 2M HCl until the pH is ~2.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 4M NaOH to pH >12 and extract with dichloromethane (3 x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-aminobutan-1-ol.

-

| Reagent | Molar Eq. | Purpose |

| 4-Hydroxy-2-butanone | 1.0 | Starting Material |

| Ammonium Acetate | 2.5 | Ammonia Source |

| Sodium Cyanoborohydride | 1.5 | Reducing Agent |

| Methanol | - | Solvent |

Step 2: Protection of the Primary Amine

To prevent the primary amine from interfering in subsequent steps, it is protected as a tert-butoxycarbonyl (Boc) carbamate.

-

Protocol:

-

Dissolve 3-aminobutan-1-ol (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (2.0 eq) to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and stir the mixture vigorously at room temperature for 12 hours.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-aminobutan-1-ol.

-

Step 3: Activation of the Hydroxyl Group

The primary alcohol is converted to a tosylate, an excellent leaving group for the subsequent nucleophilic substitution reaction.

-

Protocol:

-

Dissolve N-Boc-3-aminobutan-1-ol (1.0 eq) in dichloromethane at 0°C.

-

Add triethylamine (1.5 eq) followed by 4-toluenesulfonyl chloride (TsCl) (1.2 eq).

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the tosylated intermediate.

-

Step 4: Nucleophilic Substitution with Piperidine

This is the key bond-forming step where the piperidine ring is introduced.

-

Protocol:

-

Dissolve the tosylated intermediate (1.0 eq) in acetonitrile.

-

Add piperidine (2.0 eq) and potassium carbonate (2.0 eq).

-

Heat the mixture to reflux (approx. 80°C) and stir for 16 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield N-Boc-3-(piperidin-1-yl)butan-1-amine.

-

Step 5: Deprotection of the Primary Amine

The final step involves the removal of the Boc protecting group under acidic conditions to reveal the target molecule.

-

Protocol:

-

Dissolve N-Boc-3-(piperidin-1-yl)butan-1-amine (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water, basify with 4M NaOH, and extract with dichloromethane.

-

Dry the organic layer, filter, and concentrate to yield the final product, 3-(Piperidin-1-yl)butan-1-amine.

-

Conclusion